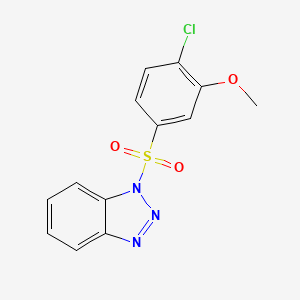
(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide, also known as DFEB, is a synthetic compound that has been extensively studied for its potential use in scientific research. DFEB belongs to the class of piperidine compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide acts as a selective inhibitor of the presynaptic voltage-gated sodium channels, which are responsible for the release of neurotransmitters. By inhibiting these channels, (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide reduces the release of neurotransmitters, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide has been found to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of neuronal excitability, and reduction in pain perception. It has also been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide in lab experiments is its high selectivity for the presynaptic voltage-gated sodium channels, which allows for precise modulation of neurotransmitter release. However, (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide also has limitations, including its relatively short half-life and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in the treatment of neurological and inflammatory conditions, and development of more stable and less toxic analogs. Additionally, (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide may have potential use in the development of new drugs for the treatment of pain and other neurological disorders.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 1-ethyl-3,3-difluoropiperidin-4-amine with dimethylformamide dimethyl acetal. The resulting product is then reacted with acryloyl chloride to form (E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit a range of effects on the nervous system, including modulation of neurotransmitter release and inhibition of neuronal excitability.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F2N3O/c1-4-18-9-7-11(13(14,15)10-18)16-12(19)6-5-8-17(2)3/h5-6,11H,4,7-10H2,1-3H3,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEJSWKXFLSIGA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C(C1)(F)F)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC(C(C1)(F)F)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-(1-ethyl-3,3-difluoropiperidin-4-yl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2431190.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2431191.png)



![N-[[1-[(2-Chlorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2431196.png)


